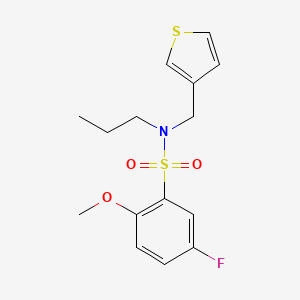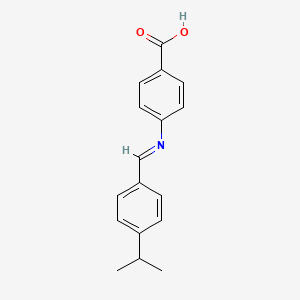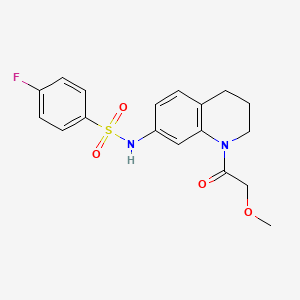![molecular formula C14H12N6OS B2991196 N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine CAS No. 956377-39-2](/img/structure/B2991196.png)
N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, HRMS, and ESI–MS . Unfortunately, the specific molecular structure analysis for “N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine” is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research into heterocyclic compounds, including derivatives of guanidine, has shown promise in the development of new antibacterial agents. A study by Azab, Youssef, and El‐Bordany (2013) detailed the synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety, derived from reactions with active methylene compounds and guanidine hydrochloride, demonstrating high antibacterial activities for certain compounds (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Heterocyclic Derivatives and Biological Activity
Further exploration into heterocyclic derivatives, as conducted by Saadi (2018), involved synthesizing various heterocyclic compounds from imidazole, including reactions with guanidine hydrochloride. These compounds were studied for their biological activity, showcasing the potential of guanidine derivatives in medicinal chemistry (L. Saadi, 2018).
Enhancing Dissolution Rates of Amorphous Silica
Kawano and Hwang (2010) investigated the influence of guanidine and related heterocyclic compounds on the dissolution rates of amorphous silica. Their findings indicated that guanidine can significantly enhance the dissolution rate, suggesting applications in material science and engineering (M. Kawano, Jinyeon Hwang, 2010).
Development of Thiazolo[4,5-d]pyrimidines
Kuppast and Fahmy (2016) discussed the importance of thiazolo[4,5-d]pyrimidines, highlighting their resemblance to purine bases and their broad pharmacological activities. This review underscores the structural significance and versatility of guanidine derivatives in the design of novel therapeutics, demonstrating the scaffold's utility across various medicinal chemistry applications (Bhimanna Kuppast, H. Fahmy, 2016).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine” is not detailed in the available resources, similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propriétés
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c15-13(16)19-14-18-12(21)11(22-14)8-9-4-1-2-5-10(9)20-7-3-6-17-20/h1-8H,(H4,15,16,18,19,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEJHPUCBMCGMN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)
![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)
![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)



![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)
![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)
![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2991135.png)
